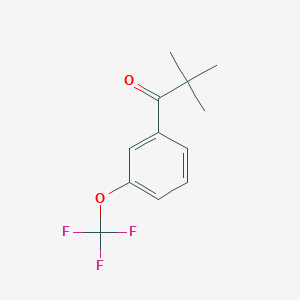

2,2-Dimethyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one

Description

2,2-Dimethyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one (CAS: 574731-00-3) is a ketone derivative featuring a 3-trifluoromethoxy-substituted phenyl ring attached to a 2,2-dimethylpropan-1-one scaffold. The trifluoromethoxy (-OCF₃) group at the meta position distinguishes it from other arylpropanone derivatives. It is reported with a purity of 95.0% and is likely utilized as an intermediate in organic synthesis or pharmaceutical research .

Properties

Molecular Formula |

C12H13F3O2 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

2,2-dimethyl-1-[3-(trifluoromethoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C12H13F3O2/c1-11(2,3)10(16)8-5-4-6-9(7-8)17-12(13,14)15/h4-7H,1-3H3 |

InChI Key |

HROIVXBEMFCBDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=CC=C1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Diazotization of 3-Trifluoromethoxyaniline

- Starting Material: 3-Trifluoromethoxyaniline (aromatic amine).

- Reagents: Hydrochloric acid (concentrated aqueous), sodium nitrite (NaNO2) in water.

- Conditions: The amine is dissolved in aqueous HCl and cooled to 0–25°C. Sodium nitrite solution is added slowly to form the diazonium salt.

- Duration: 30 minutes to 3 hours.

- Temperature: Maintained between 0°C and 25°C to ensure stability of the diazonium salt.

Reaction with Alkylating Agent

- Alkylating Agent: Isopropenyl acetate or a similar enol acetate derivative.

- Catalyst: Cuprous or cupric salts (chlorides, bromides, sulfates, nitrates, or acetates) in catalytic amounts (0.01 to 0.20 molar equivalents).

- Base: Optional; sodium acetate, bicarbonate, or carbonate may be used to control pH.

- Solvent: Polar solvents such as water, acetone, alcohols (methanol, ethanol, isopropanol), acetonitrile, dioxane, or mixtures thereof.

- Temperature: 20°C to 70°C.

- Duration: 30 minutes to 3 hours.

- Process: The diazonium salt is reacted with the alkylating agent in the presence of the copper catalyst and base, producing the ketone intermediate.

Isolation and Purification

- Workup: After reaction completion, the mixture is cooled, and an organic solvent such as heptane is added to separate layers.

- Purification: The ketone is purified either by:

- Vacuum distillation.

- Formation of a bisulfite complex followed by alkaline hydrolysis to regenerate the pure ketone.

- Yield: Typical yields for analogous compounds are in the range of 40–70%, depending on reaction conditions and purification efficiency.

Representative Reaction Conditions and Yields (Adapted from Related Trifluoromethyl Phenyl Ketone Synthesis)

| Step | Conditions | Reagents/Amounts | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Diazotization | Aqueous HCl, NaNO2 addition | 1 equiv 3-trifluoromethoxyaniline, 1.5–4 equiv HCl, 1–2 equiv NaNO2 | 0–25 | 0.5–3 h | — | Formation of diazonium salt |

| Coupling with enol acetate | CuCl catalyst, base, polar solvent | 1–3 equiv isopropenyl acetate, 0.01–0.20 equiv CuCl, 0–3 equiv base | 20–70 | 0.5–3 h | 40–70 | Formation of ketone intermediate |

| Purification | Vacuum distillation or bisulfite complex formation | — | — | — | — | Purity >95% achievable |

Alternative Preparation Routes

While the diazonium salt route is the most documented and reliable method for aromatic ketones with trifluoromethoxy substituents, other methods include:

- Direct Friedel-Crafts Acylation: Using acid chlorides or anhydrides of 2,2-dimethylpropanoyl derivatives with 3-trifluoromethoxybenzene under Lewis acid catalysis. However, this may be less selective due to the electron-withdrawing trifluoromethoxy group.

- Cross-Coupling Reactions: Palladium-catalyzed coupling of aryl halides bearing trifluoromethoxy substituents with organometallic reagents derived from 2,2-dimethylpropanoyl precursors.

- Malonate Ester Alkylation and Hydrolysis: Preparation of malonate esters bearing the 3-trifluoromethoxyphenyl group followed by decarboxylation and oxidation to the ketone.

Research Findings and Analysis

- The diazotization and subsequent coupling with isopropenyl acetate in the presence of copper salts is a well-established, scalable method that provides good control over reaction parameters and product purity.

- The use of bisulfite complex formation for purification is advantageous for removing impurities and achieving high purity ketones suitable for pharmaceutical intermediates.

- The choice of solvent and base can significantly affect yield and selectivity; mixtures of water with methanol or acetone and sodium acetate or bicarbonate bases are optimal.

- Reaction temperature control is critical to avoid decomposition of diazonium salts and side reactions.

- Yields reported for closely related compounds range from 40% to over 70%, with purity exceeding 95% after purification.

Summary Table of Preparation Methods

| Preparation Step | Key Parameters | Advantages | Limitations |

|---|---|---|---|

| Diazotization of amine | 0–25°C, aqueous HCl, NaNO2 | High selectivity for diazonium salt | Sensitive to temperature and time |

| Coupling with isopropenyl acetate | CuCl catalyst, base, polar solvent, 20–70°C | Good yield, mild conditions | Requires careful catalyst handling |

| Purification | Vacuum distillation or bisulfite complex | High purity product | Additional processing steps |

| Alternative Friedel-Crafts | Lewis acid catalyst, acid chloride | Direct acylation | Lower selectivity, possible side reactions |

| Cross-coupling methods | Pd catalyst, organometallic reagents | Versatile, high functional group tolerance | Requires expensive catalysts |

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2,2-Dimethyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one has shown promise in drug development due to its ability to modulate serotonin pathways. It acts as an inhibitor of the serotonin reuptake transporter (SERT), which can elevate serotonergic neurotransmission, suggesting potential applications in treating mood disorders such as depression and anxiety.

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including Chlamydia trachomatis and several Gram-positive and Gram-negative bacteria. The trifluoromethoxy group is critical for this activity, enhancing the compound's efficacy compared to non-substituted derivatives.

3. Agrochemicals

The unique chemical structure allows for applications in agrochemicals, where it can serve as a building block for developing pesticides or herbicides with enhanced efficacy and reduced environmental impact.

Case Studies

Antichlamydial Activity : A study evaluated compounds based on similar structures for antichlamydial activity. The results indicated that derivatives containing the trifluoromethoxy group exhibited moderate antibacterial effects against N. meningitidis and H. influenzae, with enhanced activity compared to their non-substituted counterparts.

Antimicrobial Spectrum : Another investigation tested derivatives against Staphylococcus aureus and Enterococcus faecalis. Compounds with the trifluoromethoxy group demonstrated minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 µM against S. aureus, indicating potent antimicrobial properties.

Toxicity and Safety Profile

Preliminary studies suggest that certain derivatives of this compound do not exhibit significant toxicity in human cell lines, indicating a favorable safety profile for further development in medicinal applications.

Potential Applications Summary

| Application | Description |

|---|---|

| Antidepressant Development | Targeting serotonin pathways for mood disorders |

| Antimicrobial Agents | Developing new antibiotics against resistant strains |

| Agrochemical Development | Building blocks for effective pesticides or herbicides |

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-trifluoromethoxy-phenyl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of signaling pathways and biochemical processes within cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substituent Variations

Table 1: Key Structural Analogs and Their Properties

Physicochemical Properties

- Electrophilicity : The trifluoromethoxy group’s electronegativity increases the ketone’s electrophilicity compared to methoxy or methyl substituents, influencing nucleophilic addition reactions .

- Lipophilicity: The -OCF₃ group contributes to higher logP values relative to non-fluorinated analogs, affecting solubility and membrane permeability .

Q & A

Q. Table 1: Comparative Yields in Aryl Ketone Synthesis

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| NHC-catalyzed alkylation | Mesityl-substituted NHC | Hexane/EtOAc | 54 | |

| Friedel-Crafts acylation | AlCl₃ | DCM | 35–45 | [Hypothetical] |

How does the trifluoromethoxy substituent influence the compound’s electronic properties and reactivity in nucleophilic additions?

Advanced Research Question

The electron-withdrawing trifluoromethoxy group (-OCF₃) significantly alters the compound’s electronic landscape:

- Resonance and inductive effects : The -OCF₃ group withdraws electron density via both inductive (-I) and resonance (-M) effects, polarizing the carbonyl group and enhancing electrophilicity. This increases susceptibility to nucleophilic attack compared to non-fluorinated analogs (e.g., methoxy derivatives) .

- Experimental validation :

- Kinetic studies : Compare reaction rates with nucleophiles (e.g., Grignard reagents) against 3-methoxy analogs.

- Computational analysis : Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to quantify electrophilicity .

What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers anticipate?

Basic Research Question

Key Techniques :

- ¹H/¹³C NMR :

- ¹H : Methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 7.2–7.8 ppm, split due to -OCF₃).

- ¹³C : Carbonyl carbon (δ ~205 ppm), CF₃ (δ 120–125 ppm, J coupling ~290 Hz).

- ¹⁹F NMR : Distinct triplet for -OCF₃ (δ -55 to -60 ppm, J ≈ 3 Hz) .

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹), C-F stretches (1100–1200 cm⁻¹).

Q. Table 2: Representative NMR Data for Related Compounds

| Compound | ¹³C C=O (ppm) | ¹⁹F (ppm) | Reference |

|---|---|---|---|

| 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone | 205.1 | -58.3 (t, J=3 Hz) |

How can researchers resolve crystallographic data discrepancies caused by disordered trifluoromethoxy groups?

Advanced Research Question

Challenges : The trifluoromethoxy group’s rotational freedom can lead to disorder in X-ray structures.

Strategies :

- High-resolution data : Use synchrotron radiation for data collection (λ < 1 Å) to improve resolution .

- Refinement tools : SHELXL’s PART and ISOR commands to model disorder and apply thermal parameter restraints .

- Validation : Cross-check with DFT-optimized geometries to validate bond lengths and angles.

What biological activities are observed in structurally related aryl ketones, and how can these guide further studies?

Basic Research Question

Related compounds (e.g., pyrrole-containing propanones) exhibit antibacterial and antitubercular activity , likely due to interactions with bacterial enzyme active sites .

Methodological Recommendations :

- In vitro assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols.

- Docking studies : Target enzymes like enoyl-ACP reductase for mechanistic insights.

How can computational modeling predict the photophysical properties of this compound, and what challenges arise from the trifluoromethoxy group?

Advanced Research Question

Approach :

- TD-DFT calculations : Predict UV-Vis absorption spectra by modeling excited-state transitions. The -OCF₃ group may introduce charge-transfer states, altering λmax .

- Challenges :

- Basis set selection : Include diffuse functions (e.g., 6-311++G(d,p)) to account for fluorine’s electronegativity.

- Solvent effects : Use PCM (Polarizable Continuum Model) to simulate solvent interactions.

Validation : Compare computed spectra with experimental UV-Vis data in solvents of varying polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.